Cas no 2172501-86-7 (2-1-(2-methoxyethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-ylacetamide)

2-1-(2-methoxyethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-ylacetamide 化学的及び物理的性質
名前と識別子
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- 2-1-(2-methoxyethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-ylacetamide
- 2172501-86-7
- EN300-1597323
- 2-[1-(2-methoxyethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]acetamide
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- インチ: 1S/C9H16N4O3/c1-15-4-3-13-8(6-16-2)7(11-12-13)5-9(10)14/h3-6H2,1-2H3,(H2,10,14)
- InChIKey: JODNDUMCXIHSDW-UHFFFAOYSA-N
- SMILES: O(C)CC1=C(CC(N)=O)N=NN1CCOC
計算された属性
- 精确分子量: 228.12224039g/mol
- 同位素质量: 228.12224039g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 16
- 回転可能化学結合数: 7
- 複雑さ: 227
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -2
- トポロジー分子極性表面積: 92.3Ų
2-1-(2-methoxyethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-ylacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1597323-10.0g |
2-[1-(2-methoxyethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]acetamide |
2172501-86-7 | 10g |
$7681.0 | 2023-06-04 | ||
Enamine | EN300-1597323-500mg |
2-[1-(2-methoxyethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]acetamide |
2172501-86-7 | 500mg |
$1714.0 | 2023-09-23 | ||
Enamine | EN300-1597323-0.5g |
2-[1-(2-methoxyethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]acetamide |
2172501-86-7 | 0.5g |
$1714.0 | 2023-06-04 | ||
Enamine | EN300-1597323-1.0g |
2-[1-(2-methoxyethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]acetamide |
2172501-86-7 | 1g |
$1785.0 | 2023-06-04 | ||
Enamine | EN300-1597323-0.1g |
2-[1-(2-methoxyethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]acetamide |
2172501-86-7 | 0.1g |
$1572.0 | 2023-06-04 | ||
Enamine | EN300-1597323-0.25g |
2-[1-(2-methoxyethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]acetamide |
2172501-86-7 | 0.25g |
$1642.0 | 2023-06-04 | ||
Enamine | EN300-1597323-250mg |
2-[1-(2-methoxyethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]acetamide |
2172501-86-7 | 250mg |
$1642.0 | 2023-09-23 | ||
Enamine | EN300-1597323-1000mg |
2-[1-(2-methoxyethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]acetamide |
2172501-86-7 | 1000mg |
$1785.0 | 2023-09-23 | ||
Enamine | EN300-1597323-0.05g |
2-[1-(2-methoxyethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]acetamide |
2172501-86-7 | 0.05g |
$1500.0 | 2023-06-04 | ||
Enamine | EN300-1597323-50mg |
2-[1-(2-methoxyethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]acetamide |
2172501-86-7 | 50mg |
$1500.0 | 2023-09-23 |
2-1-(2-methoxyethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-ylacetamide 関連文献
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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4. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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6. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
2-1-(2-methoxyethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-ylacetamideに関する追加情報
Compound 2172501-86-7: A Comprehensive Overview
The compound with CAS number 2172501-86-7, known as 2-1-(2-methoxyethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-ylacetamide, is a highly specialized organic molecule that has garnered significant attention in the fields of pharmaceutical chemistry and materials science. This compound is characterized by its unique structure, which includes a triazole ring system and various substituents that confer it with distinct chemical and biological properties. Recent studies have highlighted its potential applications in drug delivery systems and as a precursor for advanced materials.
The triazole ring system in this compound plays a pivotal role in its reactivity and stability. Triazoles are well-known for their ability to form strong hydrogen bonds and participate in various supramolecular interactions. In the case of 2-1-(2-methoxyethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-ylacetamide, the presence of methoxy groups further enhances its solubility in organic solvents and its ability to interact with biological systems. This makes it an ideal candidate for use in drug design, particularly in the development of bioisosteres and prodrugs.
Recent research has focused on the synthesis and characterization of this compound. Scientists have employed advanced techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to elucidate its molecular structure and confirm its purity. These studies have demonstrated that the compound exhibits excellent thermal stability, making it suitable for use in high-temperature applications such as polymerization reactions and catalytic processes.
In terms of biological activity, 2-1-(2-methoxyethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-ylacetamide has shown promise as an inhibitor of certain enzymes involved in metabolic pathways. Preclinical studies suggest that it may have potential as a therapeutic agent in the treatment of metabolic disorders. Furthermore, its ability to act as a ligand in metalloorganic frameworks (MOFs) has opened new avenues for its use in catalysis and gas storage applications.
The synthesis of this compound involves a multi-step process that typically begins with the preparation of the triazole core. Key steps include nucleophilic substitution reactions and amide bond formation, which are critical for achieving the desired stereochemistry and functionality. Researchers have also explored green chemistry approaches to optimize the synthesis process, reducing waste and improving efficiency.
From an environmental perspective, 2-1-(2-methoxyethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-ylacetamide has been evaluated for its biodegradability and ecotoxicity. Initial findings indicate that it is not persistent in aquatic environments and does not pose significant risks to aquatic organisms at environmentally relevant concentrations. However, further studies are needed to fully understand its long-term impact on ecosystems.
In conclusion, compound 2172501-86-7 represents a versatile molecule with a wide range of potential applications across multiple disciplines. Its unique chemical structure, combined with its favorable physical and biological properties, positions it as a valuable tool for researchers in academia and industry alike. As ongoing studies continue to uncover new insights into its capabilities, this compound is likely to play an increasingly important role in the development of innovative solutions to pressing scientific challenges.
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